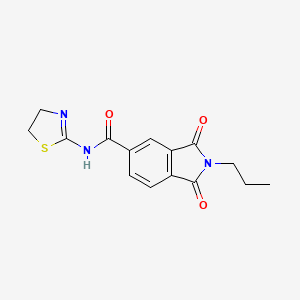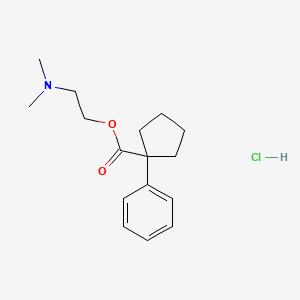
2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has been used for scientific research purposes. Diclazepam is structurally related to diazepam, a commonly prescribed benzodiazepine medication used to treat anxiety, insomnia, and seizures.
作用機序
Benzodiazepines like 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride bind to specific receptors in the brain called GABA-A receptors. These receptors are responsible for inhibiting the activity of neurons in the brain, leading to a calming effect. By binding to these receptors, benzodiazepines enhance the effects of GABA, leading to increased inhibition of neuronal activity and a reduction in anxiety, muscle spasms, and seizures.
Biochemical and Physiological Effects:
2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to reduce anxiety and increase sociability in rats. In mice, 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride has been shown to have sedative effects and to reduce locomotor activity. It has also been shown to have anticonvulsant effects in animal models of seizures.
実験室実験の利点と制限
One advantage of using 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride in scientific research is its high potency and long-lasting effects. This makes it useful for studying the mechanisms of action of benzodiazepines and their effects on the central nervous system. However, one limitation of using 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride is its potential for abuse and dependence. Researchers must take precautions to prevent accidental exposure or misuse of the substance.
将来の方向性
There are several future directions for research involving 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride. One area of interest is the development of new benzodiazepine medications that have fewer side effects and are less addictive than existing drugs. Another area of interest is the use of benzodiazepines in the treatment of psychiatric disorders such as anxiety, depression, and post-traumatic stress disorder. Additionally, further research is needed to better understand the mechanisms of action of benzodiazepines and their effects on the brain and behavior.
合成法
2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride can be synthesized through a variety of methods, including the reaction of 1-phenylcyclopentanecarboxylic acid with dimethylamine and subsequent cyclization with thionyl chloride. Another method involves the reaction of 2-chloroethylamine hydrochloride with 1-phenylcyclopentanecarboxylic acid followed by cyclization with sodium hydroxide.
科学的研究の応用
2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride has been used in scientific research to study the mechanisms of action of benzodiazepines and their effects on the central nervous system. It has been used to investigate the role of benzodiazepine receptors in anxiety, depression, and other psychiatric disorders. 2-(dimethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride has also been used to study the effects of benzodiazepines on memory and cognition.
特性
IUPAC Name |
2-(dimethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-17(2)12-13-19-15(18)16(10-6-7-11-16)14-8-4-3-5-9-14;/h3-5,8-9H,6-7,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHDZDJZLPPKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5176234.png)
![11-(4-fluorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176240.png)
![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5176255.png)
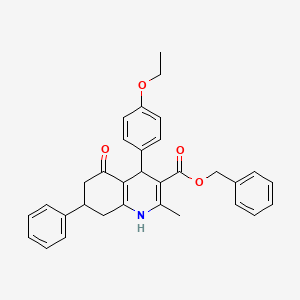
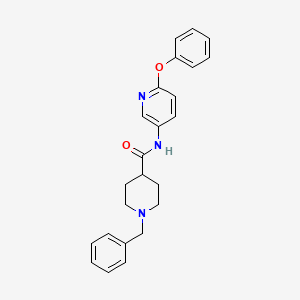
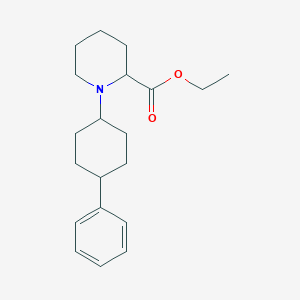
![1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5176274.png)
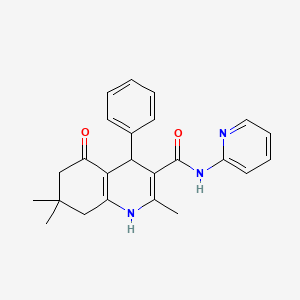
![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)
![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)
